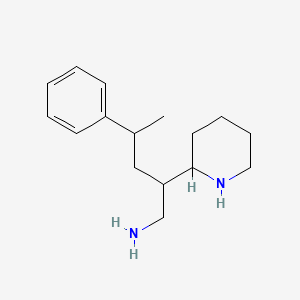

4-Phenyl-2-(piperidin-2-yl)pentan-1-amine

Description

Properties

Molecular Formula |

C16H26N2 |

|---|---|

Molecular Weight |

246.39 g/mol |

IUPAC Name |

4-phenyl-2-piperidin-2-ylpentan-1-amine |

InChI |

InChI=1S/C16H26N2/c1-13(14-7-3-2-4-8-14)11-15(12-17)16-9-5-6-10-18-16/h2-4,7-8,13,15-16,18H,5-6,9-12,17H2,1H3 |

InChI Key |

XPOCUETWGWPYKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CN)C1CCCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Functional Group Transformations

The compound participates in reactions characteristic of secondary amines and aromatic systems:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Methyl iodide (CH₃I), base (e.g., K₂CO₃) | Quaternary ammonium salts |

| Acylation | Acetyl chloride (CH₃COCl), pyridine | Amide derivatives |

| Oxidation | Potassium permanganate (KMnO₄), acidic conditions | Nitroso or nitro compounds |

Nucleophilic Substitution

-

The piperidine nitrogen acts as a nucleophile in coupling reactions, displacing bromide from α-bromoketones (e.g., 3a in ).

-

Steric hindrance from the phenyl and pentanamine groups influences reaction rates and regioselectivity .

Reduction Dynamics

-

LiAlH₄ selectively reduces ketones to secondary amines without affecting aromatic rings.

-

Solvent polarity (e.g., ether vs. ethanol) modulates reaction efficiency .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, forming aromatic byproducts .

-

pH Sensitivity : Protonation of the amine group enhances water solubility but reduces nucleophilicity.

Comparative Reactivity with Analogues

Scientific Research Applications

4-Phenyl-2-(piperidin-2-yl)pentan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Highlights :

- Pentan-1-amine core : Provides a linear hydrocarbon chain that may influence lipophilicity and metabolic stability.

- 4-Phenyl group : Enhances aromatic interactions with hydrophobic binding pockets in target proteins.

Comparison with Structurally Similar Compounds

The following analysis compares 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine with key analogs based on structural features, molecular properties, and reported pharmacological activities.

Piperidine-Based Analogs

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine

N-Methyl-4-pentyn-2-amine Derivatives

- Structure: Features a pentyn-2-amine backbone with a methylamino group and terminal alkyne .

- Synthesis : Prepared via palladium-catalyzed coupling, highlighting reactivity differences due to alkyne vs. phenyl groups .

- Applications : Primarily used in synthetic intermediates rather than direct pharmacological agents.

Pyrrolidine-Based Analogs

α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)

- Structure : Pyrrolidine ring replaces piperidine, with a ketone at position 1 (vs. amine in the target compound) .

- Molecular Weight : 245.34 g/mol.

- Activity: Potent dopamine/norepinephrine reuptake inhibitor (IC₅₀ < 10 nM for DAT/NET), associated with psychostimulation and cardiotoxicity .

- Key Difference : The ketone group in α-PVP enhances metabolic stability compared to primary amines.

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

- Structure : Ethylphenyl substituent and ethan-1-amine chain .

- Molecular Weight : 218.34 g/mol.

- Activity : Likely shares α-PVP’s mechanism but with reduced potency due to shorter chain and ethyl substitution .

Piperazine Derivatives

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Structure : Piperazine ring fused to a pteridine core, with dimethylphenyl and phenyl groups .

- Molecular Weight : 400.47 g/mol.

- Activity : Targets serotonin/dopamine receptors but lacks the linear amine chain of the target compound .

Structural and Pharmacological Data Table

Key Research Findings

- Ring Size Impact : Piperidine rings (6-membered) generally confer higher metabolic stability than pyrrolidine (5-membered) but may reduce binding affinity due to increased steric bulk .

- Chain Length : Longer chains (e.g., pentan-1-amine vs. ethan-1-amine) enhance lipophilicity and duration of action but may increase off-target effects .

- Substituent Effects : Phenyl groups at distal positions (e.g., 4-phenyl) improve target selectivity compared to ortho/meta substitutions .

Biological Activity

4-Phenyl-2-(piperidin-2-yl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and neuropharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

The chemical structure of 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine features a piperidine ring substituted with a phenyl group, which is believed to contribute to its biological activity. Its molecular formula is CHN, with a molecular weight of approximately 219.33 g/mol.

The biological activity of 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Studies indicate that compounds with similar structures can act as inhibitors of DAT, leading to increased dopaminergic activity, which is relevant in the context of neuropsychiatric disorders.

Inhibition of Dopamine Transporter (DAT)

Research has shown that analogs of 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine exhibit significant inhibitory effects on DAT. The potency of these compounds varies based on structural modifications. For instance, studies have reported IC values in the nanomolar range for certain analogs, indicating strong inhibition capabilities:

| Compound | IC (nM) | Target |

|---|---|---|

| 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine | TBD | DAT |

| Analog A | 43 | DAT |

| Analog B | 666 | DAT |

These findings suggest that structural variations can significantly influence the binding affinity and selectivity for DAT over SERT.

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of related compounds. For example, derivatives of piperidine have been tested against various bacterial strains, demonstrating promising antibacterial effects. The results are summarized below:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Schiff Base L1 | E. coli | 15 |

| Schiff Base L2 | S. aureus | 18 |

| 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine | TBD | TBD |

These results indicate potential applications in developing new antimicrobial agents.

Case Studies

Several case studies highlight the pharmacological potential of compounds similar to 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine:

- Neuropharmacological Effects : A study involving animal models demonstrated that compounds with similar piperidine structures significantly increased locomotor activity, suggesting stimulant properties linked to dopaminergic transmission.

- Antidepressant-like Activity : Another study indicated that certain derivatives exhibited antidepressant-like effects in behavioral models, potentially through their action on serotonin and norepinephrine transporters.

- Antiobesity Potential : Research has noted that some piperidine derivatives inhibit pancreatic lipase, indicating possible applications in obesity treatment by reducing fat absorption.

Q & A

What synthetic strategies are effective for preparing 4-Phenyl-2-(piperidin-2-yl)pentan-1-amine, and what challenges arise during synthesis?

Answer:

The synthesis of this compound requires strategic selection of nucleophilic reagents and reaction conditions. A scalable approach involves using Davies-type amine nucleophiles (e.g., Bn₂N-Li) to react with strained intermediates like propellane derivatives, achieving yields around 20% under optimized conditions . Challenges include:

- Low reactivity of intermediates : Strained bicyclic systems (e.g., bicyclo[1.1.1]pentane) may exhibit poor reactivity with strong nucleophiles, necessitating iterative screening of reagents .

- Selectivity control : Competing side reactions (e.g., over-alkylation) require careful tuning of temperature, solvent polarity, and stoichiometry. Continuous flow reactors can enhance reproducibility in industrial settings .

How can advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Answer:

- X-ray crystallography : Co-crystallization with enzymes (e.g., CofusAmDH-W145A) provides precise active-site binding data, revealing interactions between the piperidine ring and cofactors like NAD+/NADP+ .

- NMR spectroscopy : ¹H/¹³C NMR combined with 2D techniques (e.g., COSY, HSQC) can distinguish stereoisomers and confirm substituent positions on the phenyl and piperidine moieties .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities in asymmetric syntheses .

What experimental parameters critically influence reaction yields and selectivity in functionalizing the piperidine ring?

Answer:

- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing undesired byproducts during ring-opening reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in nucleophilic substitutions, enhancing regioselectivity .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency for reducing nitro or imine intermediates to amines .

How can researchers assess the biological activity of this compound, particularly its interaction with neurotransmitter transporters?

Answer:

- In vitro uptake assays : Radiolabeled ligands (e.g., ³H-dopamine) quantify inhibition of dopamine/norepinephrine transporters (DAT/NET), as demonstrated for structurally related 2-aminopentanophenones .

- Receptor profiling : Competitive binding assays against 5-HT₁, D₁–D₃, and adrenergic receptors identify off-target effects. For example, the S-enantiomer of similar compounds shows higher DAT/NET selectivity .

What methodologies enable enantiomeric resolution and stereochemical analysis of this chiral amine?

Answer:

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases separates enantiomers for pharmacological evaluation .

- Circular dichroism (CD) : Correlates absolute configuration with optical activity, validated by X-ray crystallographic data of resolved enantiomers .

How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Statistical validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffers, 37°C) to minimize variability in biological assays .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies by modeling ligand-receptor interactions inaccessible via experimental methods .

What strategies optimize selective functionalization of the phenyl group without disrupting the piperidine ring?

Answer:

- Protecting groups : Temporarily shield the piperidine nitrogen with Boc (tert-butoxycarbonyl) during electrophilic aromatic substitutions (e.g., nitration, halogenation) .

- Directed ortho-metalation : Use lithiation (e.g., LDA) to install substituents at specific positions on the phenyl ring, guided by steric and electronic effects .

How can metabolic stability and degradation pathways of this compound be studied?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to identify oxidative metabolites via LC-HRMS .

- Stable isotope labeling : Track metabolic fate using ¹³C/¹⁵N-labeled analogs in cell cultures or animal models .

What mechanistic insights explain its inhibitory effects on monoamine transporters?

Answer:

- Competitive inhibition : The compound’s amine and phenyl groups mimic endogenous substrates (e.g., dopamine), blocking transporter binding pockets .

- Allosteric modulation : Molecular dynamics suggest piperidine-induced conformational changes reduce transporter recycling to the cell surface .

How can computational tools guide the design of analogs with improved pharmacological profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.